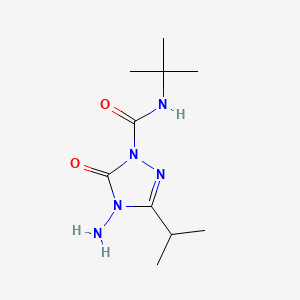

Amicarbazon

Übersicht

Beschreibung

BAY314666, auch bekannt als Amicarbazon, ist ein potenter Inhibitor des photosynthetischen Elektronentransports. Dies erreicht er durch Bindung an die Qb-Domäne des Photosystems II (PSII). Diese Verbindung ist weithin bekannt für ihre breitbandige herbizide Wirkung, wodurch sie zur Bekämpfung einer Vielzahl von Unkräutern wirksam ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BAY314666 beinhaltet die Bildung eines Triazolinon-Rings. Die wichtigsten Schritte umfassen die Reaktion von Isopropylamin mit einem geeigneten Vorläufer zur Bildung des Triazolinon-Kerns.

Industrielle Produktionsmethoden

Die industrielle Produktion von BAY314666 beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte, um alle Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .

Wirkmechanismus

Target of Action

Amicarbazone is a new triazolinone herbicide that primarily targets the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, playing a crucial role in the conversion of light energy into chemical energy .

Mode of Action

Amicarbazone interacts with its target, PSII, by binding to the QB domain . This binding inhibits the photosynthetic electron transport, inducing chlorophyll fluorescence and interrupting oxygen evolution . This mode of action is similar to the triazines and the triazinones classes of herbicides .

Biochemical Pathways

The primary biochemical pathway affected by Amicarbazone is photosynthesis . By inhibiting PSII, Amicarbazone disrupts the photosynthetic electron transport chain, leading to a decrease in photosynthetic activity. This results in chlorosis, stunted growth, tissue necrosis, and eventually death in sensitive plants .

Pharmacokinetics

Amicarbazone exhibits rapid absorption and translocation when applied both foliarly and to the roots . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and efficacy as a herbicide .

Result of Action

The molecular and cellular effects of Amicarbazone’s action include chlorosis , stunted growth , tissue necrosis , and death in sensitive plants . These effects are a direct result of the inhibition of photosynthetic electron transport and the subsequent disruption of energy production within the plant cells .

Action Environment

Environmental factors such as soil texture and pH can influence the persistence of Amicarbazone . For instance, research suggests that more than sorption and bioavailability affect Amicarbazone degradation . Therefore, these factors should be considered when assessing the compound’s action, efficacy, and stability in the environment .

Wissenschaftliche Forschungsanwendungen

BAY314666 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study photosynthetic electron transport and the inhibition of photosystem II.

Biology: Employed in research to understand the effects of herbicides on plant physiology and biochemistry.

Medicine: Investigated for its potential use in developing new therapeutic agents targeting photosynthetic pathways.

Industry: Utilized as a herbicide for broad-spectrum weed control in agricultural settings

Biochemische Analyse

Biochemical Properties

Amicarbazone interacts with the photosystem II (PSII) in plants, acting as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution, ostensibly via binding to the QB domain of PSII . This interaction is similar to the triazines and triazinones classes of herbicides .

Cellular Effects

Amicarbazone’s impact on cellular processes is primarily through its inhibition of photosynthesis. It disrupts the normal function of the photosystem II, leading to chlorosis, stunted growth, tissue necrosis, and eventually death in sensitive plants .

Molecular Mechanism

Amicarbazone exerts its effects at the molecular level by binding to the QB domain of photosystem II (PSII), a key component of the photosynthetic electron transport chain . This binding inhibits the normal function of PSII, disrupting the process of photosynthesis and leading to the observed phenotypic responses .

Temporal Effects in Laboratory Settings

In laboratory settings, amicarbazone exhibits rapid absorption and translocation, suggesting that its effects can be observed shortly after application

Dosage Effects in Animal Models

While there is some information available on the toxicity of amicarbazone in mammals , detailed studies on the effects of different dosages of amicarbazone in animal models are currently lacking

Metabolic Pathways

Given its role as a photosystem II inhibitor, it is likely that it impacts the light-dependent reactions of photosynthesis

Transport and Distribution

Amicarbazone is highly soluble, suggesting that it can be easily transported and distributed within cells and tissues

Subcellular Localization

Given its role as a photosystem II inhibitor, it is likely that it localizes to the chloroplasts where photosynthesis occurs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BAY314666 involves the formation of a triazolinone ring. The key steps include the reaction of isopropylamine with a suitable precursor to form the triazolinone core.

Industrial Production Methods

Industrial production of BAY314666 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BAY314666 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung substituierter Produkte führt

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von BAY314666 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von BAY314666 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

BAY314666 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um den photosynthetischen Elektronentransport und die Hemmung des Photosystems II zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Auswirkungen von Herbiziden auf die Pflanzenphysiologie und -biochemie zu verstehen.

Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung neuer Therapeutika untersucht, die auf photosynthetische Wege abzielen.

Industrie: Wird als Herbizid zur breitbandigen Unkrautbekämpfung im landwirtschaftlichen Bereich eingesetzt

Wirkmechanismus

BAY314666 übt seine Wirkung aus, indem es an die Qb-Domäne des Photosystems II bindet und so den photosynthetischen Elektronentransport hemmt. Diese Hemmung stört den normalen Elektronenfluss, was zur Anhäufung reaktiver Sauerstoffspezies führt und schließlich zum Zelltod in empfindlichen Pflanzen führt. Zu den molekularen Zielen, die an diesem Prozess beteiligt sind, gehören das D1-Protein des Photosystems II und andere assoziierte Komponenten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Atrazin: Ein weiterer Photosystem-II-Inhibitor mit ähnlichen herbiziden Eigenschaften.

Simazin: Ein Triazin-Herbizid, das ebenfalls das Photosystem II angreift.

Metribuzin: Ein Triazinon-Herbizid mit einem ähnlichen Wirkmechanismus

Einzigartigkeit von BAY314666

BAY314666 ist einzigartig in seiner hohen Wirksamkeit und breiten Aktivität im Vergleich zu anderen Photosystem-II-Inhibitoren. Es hat ein gutes Selektivitätsprofil und kann in niedrigeren Dosierungen als herkömmliche Photosynthese-Inhibitoren verwendet werden, wodurch es eine effizientere und umweltfreundlichere Option darstellt .

Eigenschaften

IUPAC Name |

4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFPWVRKFLOQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034329 | |

| Record name | Amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 4,600 mg/L at 20 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-9 mm Hg at 20 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In a ... mechanistic subchronic oral toxicity study ... MKH 3586 (amicarbazone; > or = 98% ai ... ) was admin to 25 Fischer 344 rats/sex/group in the diet at dose levels of 0, 50, 1250, or 2500 ppm (equiv to 0/0, 0.8/0.6, 19.4/13.5, or 40.0/28.8 mg/kg/day in males/females) for 10 wk. Additionally, 5 rats/sex/group were fed test diets containing 0 and 2500 ppm for 10 wk followed by a 4-wk recovery period ... In the 1250 ppm females, TSH, free T3, T3, free T4 and T4 were incr by 27 to 61%. In the 2500 ppm females, levels of these thyroid hormones were incr over controls by 5 to 24% (not significant (NS)) but to a lesser extent than at 1250 ppm. Incr T3 (52%) and free T3 (31%; NS) were observed in males at 2500 ppm. At the end of the recovery period, levels of TSH, T3 and T4 in 2500 ppm males and females were comparable to controls. In the perchlorate assay, thyroid to blood ratio of (125)I in MKH 3586 treated groups were comparable to negative controls in males and females, indicating that the incr in thyroid hormones is not due to incr synthesis ... There were no treatment-related effects on thyroid weight or microscopic changes in the thyroid at any dose. In the liver, UDP-GT activity was incr by 109 to 241% in the > or = 1250 ppm males and females and remained incr by 27% in the 2500 ppm females at the end of recovery. Abs/relative (to body) liver weights were incr in ... 1250 males (9/14%) and females (5/12%) and in the 2500 ppm males (25/32%) and females (18/31%). Relative liver weights remained incr (7%) in the 2500 ppm males at the end of the recovery period. Abs liver weights in males and abs and relative liver weights in females were comparable to controls at the end of the recovery period. Because metabolism of the test substance is primarily via glucuronidation by UDP-GT, it is postulated that MKH 3586 competitively inhibited UDP-GT glucuronidation of T3 and T4 at 1250 ppm, resulting in incr levels of these thyroid hormones in the blood serum. At 2500 ppm, further induction of UDP-GT began to compensate for this competitive inhibition, allowing T3 and T4 levels to decline. In the females, terminal bw were decr by 7 to 10% at > or = 1250 ppm ... and remained decr by 8% at 2500 ppm at the end of recovery. An incr in the number of animals spilling food was noted at 2500 ppm. Food consumption was intermittently decr on a g/animal/day basis by 3 to 16% (p < or = 0.05) in the: (i) ... males at 2500 ppm during treatment; (ii) ... females at > or = 1250 ppm during treatment; and (iii) 2500 ppm females at the end of the recovery period. On a g/kg/day basis, food consumption was similar among groups. Abs/relative uterine weights were decr at 1250 ppm (15/9%) and 2500 ppm (24/15%). Decr in abs (20%) and relative (13%; NS) uterine weight continued in the 2500 ppm recovery group animals. There were no effects of treatment on the number of estrous cycles. However, a minor incr of 4% in the duration of the estrous cycle was observed at 2500 ppm. In conclusion, thyroid hormones were incr in the > or = 1200 ppm females and 2500 ppm males. However, thyroid to blood ratios of (125)I in treated groups were comparable to negative controls, indicated there was no impairment of thyroid hormone synthesis. Thus, the differences in thyroid hormones must be due to metabolism at an extra-thyroidal site. The liver was implicated as this site based on incr liver weights and UDP-glucuronosyltransferase activity., ... Possible interactions of MKH 3586 (amicarbazone; 98.2% ai ... ), MKH 3594 (N-desamino metabolite; 99.4% ai ... ) and KOK 9422 (putative hydrolysis metabolite; 100% ai ... ) with the enzymes involved in the synthesis of thyroid hormones and the regulation of the hypothalmus-pituitary-thyroid axis were investigated using 3 in vitro systems: (i) thyroid peroxidase (TPO), the key enzyme responsible for organification of iodine and the coupling of iodinated tyrosine residues to both T3 and T4; (ii) ioidothyronine deiodinase type I (ID-I), catalyzing the phenolic ring deiodination of T4 to form T3 in peripheral organs like thyroid, liver and kidney; and (iii) iodothyronine deiodinase type II (ID-II), catalyzing the phenolic ring deiodination of T4 to T3 in the hypothalamus and pituitary gland. Positive controls adequately demonstrated the sensitivity of each of these in vitro assays through strong, concn-dependent inhibition of the enzyme of concern ... Neither MKH 3586, MKH 3594, nor KOK 9422 inhibited TPO, ID-I or ID-II at concn up to 1mM, suggesting that MKH 3586 does not affect the iodide organification step of thyroid hormone synthesis (via either inhibition of TPO or trapping of iodine) or the peripheral metabolism of thyroid hormones via Type I or Type II deiodinases in vivo. These findings support the conclusion that MKH 3586 does not affect the major enzymes involved in the synthesis or regulation of thyroid hormones and are consistent with the findings of the ... subchronic mechanistic study in rats ..., Amicarbazone has herbicidal activity against annual broadleaf weeds. It selectively inhibits acetolactase synthase, and enzyme involved in photosystem II of plants. | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

129909-90-6 | |

| Record name | Amicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129909-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amicarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129909906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU145I60E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137.5 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

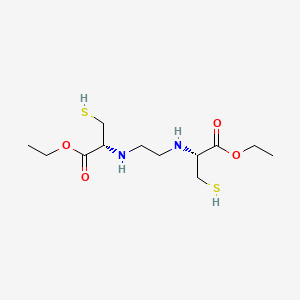

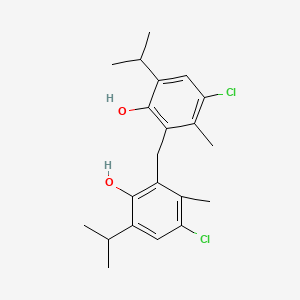

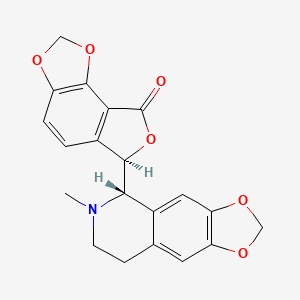

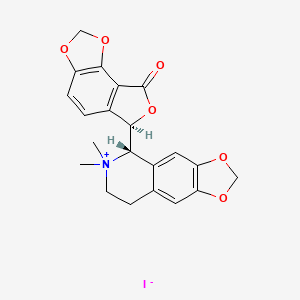

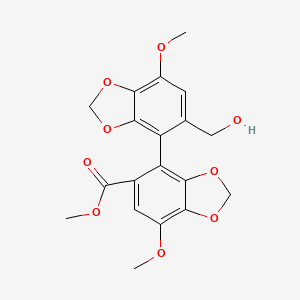

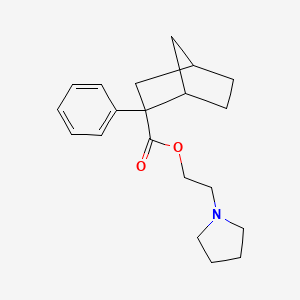

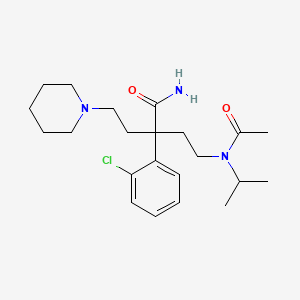

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.